tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate
Description
tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a carbamate linkage
Properties
IUPAC Name |
tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-7-5-12(19)18-9-10-4-6-16-11(15)8-10/h4,6,8H,5,7,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBYQQCGKDHBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloropyridine-4-carboxaldehyde in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the carbonyl group or the pyridine ring.
Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique chemical structure makes it a valuable component in the formulation of various products .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-chloropyridin-4-yl)carbamate
- tert-butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate
Uniqueness
What sets tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate apart from similar compounds is its specific substitution pattern and functional groups. These unique features confer distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
